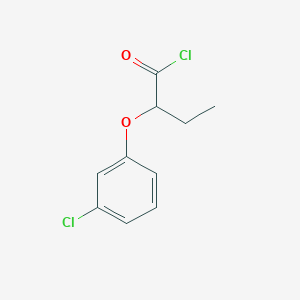
2-(3-Chlorophenoxy)butanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenoxy)butanoyl chloride is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . It is a chlorinated derivative of butanoyl chloride, featuring a chlorophenoxy group attached to the butanoyl moiety. This compound is primarily used in proteomics research and various chemical synthesis applications .
Applications De Recherche Scientifique
2-(3-Chlorophenoxy)butanoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
Safety and Hazards
The safety data sheet for a similar compound, 2-Chlorobutane, indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it’s recommended to remove all contaminated clothing and rinse the skin with water . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)butanoyl chloride typically involves the reaction of 3-chlorophenol with butanoyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The general reaction scheme is as follows:
3-Chlorophenol+Butanoyl chloride→2-(3-Chlorophenoxy)butanoyl chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically conducted in a batch or continuous flow reactor, with careful monitoring of temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenoxy)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorophenoxy group can be substituted by other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Esterification: Requires the presence of an alcohol and an acid catalyst.
Major Products Formed
Substitution: Formation of substituted phenoxybutanoyl derivatives.
Hydrolysis: Formation of 3-chlorophenoxybutanoic acid.
Esterification: Formation of esters of 3-chlorophenoxybutanoic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenoxy)butanoyl chloride: Similar structure but with the chlorine atom in the para position.
2-(3-Bromophenoxy)butanoyl chloride: Bromine atom instead of chlorine.
2-(3-Methylphenoxy)butanoyl chloride: Methyl group instead of chlorine.
Uniqueness
2-(3-Chlorophenoxy)butanoyl chloride is unique due to the presence of the 3-chlorophenoxy group, which imparts specific reactivity and properties. The position of the chlorine atom influences the compound’s reactivity and the types of reactions it can undergo .
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)butanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-9(10(12)13)14-8-5-3-4-7(11)6-8/h3-6,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMRGMNBDJDUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
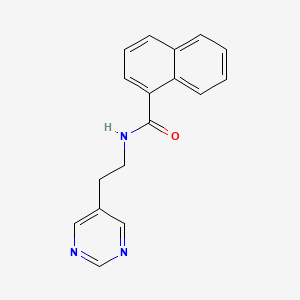

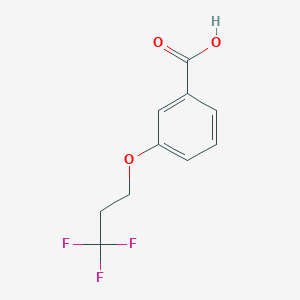
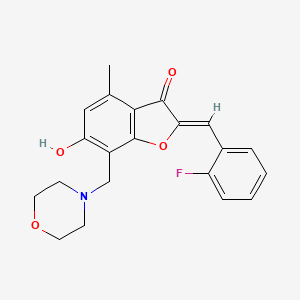
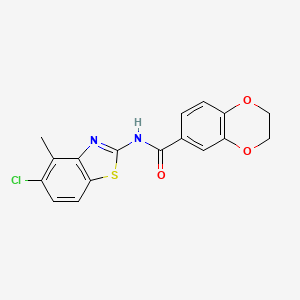
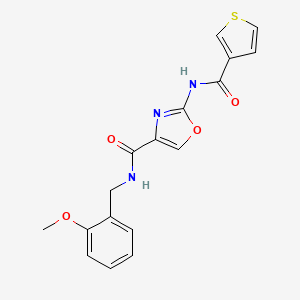
![3-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide](/img/structure/B2643206.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B2643208.png)
![[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine](/img/structure/B2643209.png)
![N-[3-(1-benzofuran-2-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2643210.png)
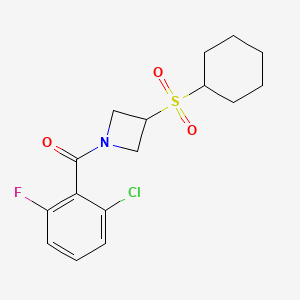
![2-(naphthalen-2-yloxy)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2643217.png)

![2-{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2643219.png)
